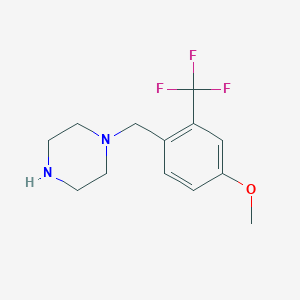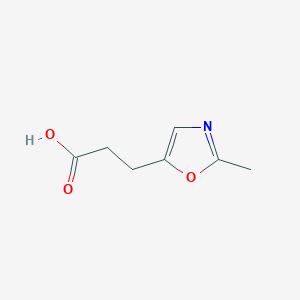
3-(2-Methyl-1,3-oxazol-5-yl)propanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid is a compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-oxazole with a suitable propanoic acid derivative. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This involves replacing one functional group with another, which can be useful for creating a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
科学的研究の応用
3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired effects .
類似化合物との比較
Similar Compounds
- 3-(1,3-oxazol-5-yl)propanoic acid
- 3-(2-methyl-4-phenyl-1,3-oxazol-5-yl)propanoic acid
- 3-(5-methyl-1,2-oxazol-3-yl)propanoic acid
Uniqueness
3-(2-Methyl-1,3-oxazol-5-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
分子式 |
C7H9NO3 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC名 |
3-(2-methyl-1,3-oxazol-5-yl)propanoic acid |
InChI |
InChI=1S/C7H9NO3/c1-5-8-4-6(11-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChIキー |
JBAXAHBTXVLCOB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(O1)CCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3,5-Bis(trifluoromethyl)phenyl]azetidine](/img/structure/B13523682.png)
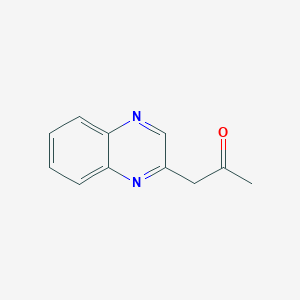

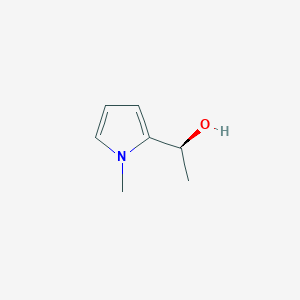
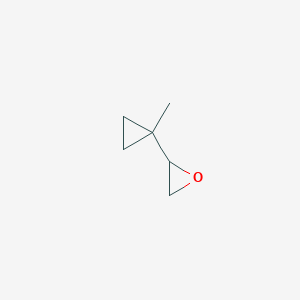
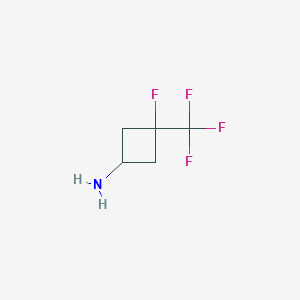
![(1H-Pyrazolo[3,4-C]pyridin-4-YL)boronic acid](/img/structure/B13523725.png)
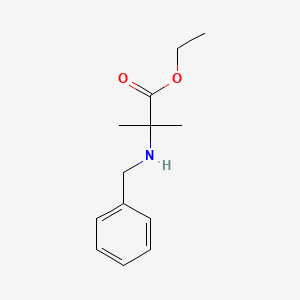
![6-Bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13523744.png)
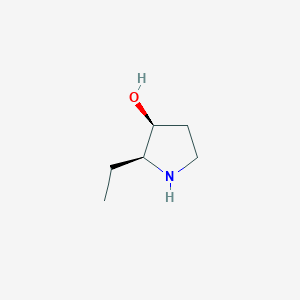
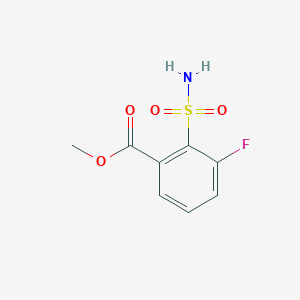
![4-[4-(Methylsulfonyl)phenyl]-1H-pyrazole](/img/structure/B13523749.png)
